Cas no 1004431-58-6 (methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate)

methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate 化学的及び物理的性質
名前と識別子
-
- 1004431-58-6
- methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
- EN300-28229905
- methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
-
- インチ: 1S/C13H15N3O2S2/c1-3-9-4-6-10(7-5-9)14-12-15-16-13(20-12)19-8-11(17)18-2/h4-7H,3,8H2,1-2H3,(H,14,15)
- InChIKey: RDADTMHAKNQVTM-UHFFFAOYSA-N
- ほほえんだ: S1C(=NN=C1NC1C=CC(=CC=1)CC)SCC(=O)OC
計算された属性
- せいみつぶんしりょう: 309.06056908g/mol
- どういたいしつりょう: 309.06056908g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 118Ų
methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28229905-0.1g |
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate |
1004431-58-6 | 95.0% | 0.1g |
$414.0 | 2025-03-19 | |
Enamine | EN300-28229905-0.25g |
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate |
1004431-58-6 | 95.0% | 0.25g |
$432.0 | 2025-03-19 | |
Enamine | EN300-28229905-0.5g |
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate |
1004431-58-6 | 95.0% | 0.5g |
$451.0 | 2025-03-19 | |
Enamine | EN300-28229905-2.5g |
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate |
1004431-58-6 | 95.0% | 2.5g |
$923.0 | 2025-03-19 | |
Enamine | EN300-28229905-10g |
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate |
1004431-58-6 | 10g |
$2024.0 | 2023-09-09 | ||
Enamine | EN300-28229905-0.05g |
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate |
1004431-58-6 | 95.0% | 0.05g |
$395.0 | 2025-03-19 | |
Enamine | EN300-28229905-10.0g |
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate |
1004431-58-6 | 95.0% | 10.0g |
$2024.0 | 2025-03-19 | |
Enamine | EN300-28229905-1.0g |
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate |
1004431-58-6 | 95.0% | 1.0g |
$470.0 | 2025-03-19 | |
Enamine | EN300-28229905-5.0g |
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate |
1004431-58-6 | 95.0% | 5.0g |
$1364.0 | 2025-03-19 | |
Enamine | EN300-28229905-1g |
methyl 2-({5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate |
1004431-58-6 | 1g |
$470.0 | 2023-09-09 |
methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetateに関する追加情報
Methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate: A Comprehensive Overview
Methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate, also known by its CAS number CAS No. 1004431-58-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug design.
The molecular structure of methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate comprises a central thiadiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This ring is substituted with an amino group at position 5, which is further connected to a 4-Ethylphenyl group. The sulfur atom at position 2 of the thiadiazole ring is bonded to an acetate group via a sulfanyl linkage, and the acetate group itself is methylated.
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and condensation reactions. The thiadiazole ring can be formed through various methods, such as the reaction of hydrazines with carbon disulfide or other sulfur-containing reagents. The substitution patterns on the thiadiazole ring are critical for determining the compound's chemical reactivity and biological activity.
Recent studies have highlighted the potential of methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate as a candidate for drug development due to its unique properties. For instance, research has shown that thiadiazole derivatives can exhibit anti-inflammatory, antitumor, and antimicrobial activities. The presence of the sulfanyl acetate group in this compound may enhance its bioavailability and pharmacokinetic properties.
In addition to its pharmacological applications, this compound has also been explored for its potential in materials science. The thiadiazole moiety can act as a building block for constructing functional materials with specific electronic or mechanical properties. For example, derivatives of thiadiazoles have been used in the synthesis of coordination polymers and metalloorganic frameworks (MOFs), which have applications in gas storage and catalysis.
The development of novel synthetic methods for preparing methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has been an active area of research. Green chemistry approaches, such as using microwave-assisted synthesis or catalytic systems with minimal environmental impact, have been employed to optimize the production process. These methods not only improve efficiency but also align with current trends toward sustainable chemical manufacturing.
Furthermore, computational studies have provided valuable insights into the molecular interactions and binding modes of this compound with biological targets. Molecular docking simulations have revealed that the thiadiazole ring can interact with key residues in protein binding sites through hydrogen bonding and hydrophobic interactions. Such findings are crucial for understanding the mechanism of action of this compound and guiding its further optimization for therapeutic use.
In conclusion, methyl 2-{[5-(4-Ethylphenyl)amino-1,3,4-thiadiazol-2-yl]sulfanyl}acetate represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure and versatile functional groups make it an attractive target for both fundamental research and applied development. As ongoing studies continue to uncover new properties and potential uses for this compound, it is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.
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